benzyl 2,7-dimethyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
Benzyl 2,7-dimethyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that includes a thiazolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 2,7-dimethyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate thiazole and pyrimidine derivatives under controlled conditions. The reaction may involve the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis techniques to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2,7-dimethyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or other functional groups.
Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .
Scientific Research Applications
Benzyl 2,7-dimethyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of benzyl 2,7-dimethyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolopyrimidine derivatives with varying substituents. Examples include:
- Benzyl (2E)-2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate .
- Benzyl (2E)-7-methyl-3-oxo-5-(2-thienyl)-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate .
Uniqueness
The uniqueness of benzyl 2,7-dimethyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate lies in its specific substituents, which confer distinct chemical and biological properties. These properties make it a valuable compound for various research and industrial applications .
Biological Activity
Benzyl 2,7-dimethyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with notable biological activities. This article reviews its synthesis, biological properties, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound belongs to the thiazolopyrimidine family, characterized by its unique structural features that contribute to its biological activity. The molecular formula is C25H26N2O5S with a molecular weight of 466.6 g/mol. Its IUPAC name is 2-methoxyethyl 2,7-dimethyl-3-oxo-5-(4-phenylmethoxyphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate.
Synthesis
The synthesis of this compound involves multiple steps including the condensation of thiazole and pyrimidine derivatives under controlled conditions using solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid. The reaction typically requires heating under reflux followed by purification through recrystallization or chromatography.
Antimicrobial Properties
Research indicates that thiazolopyrimidine derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds with similar structures can effectively inhibit the growth of various bacteria and fungi. The structure-activity relationship (SAR) suggests that modifications in the thiazole or phenyl rings enhance their antimicrobial efficacy .
Anticancer Activity
The compound has been evaluated for its anticancer properties. In vitro studies reveal moderate to high anti-proliferative effects against several cancer cell lines. For example, certain derivatives have shown IC50 values lower than established chemotherapeutic agents like doxorubicin, indicating promising potential as anticancer agents .
The mechanism of action for these compounds often involves interaction with crucial cellular proteins such as tubulin and Bcl-2. Molecular dynamics simulations suggest that these interactions are primarily through hydrophobic contacts, which are essential for their cytotoxic activity against cancer cells .
Case Studies
- Study on Antimicrobial Efficacy : A series of thiazolopyrimidine derivatives were tested against gram-positive and gram-negative bacteria. The results indicated that modifications at specific positions on the phenyl ring significantly enhanced antibacterial activity, with some compounds showing bactericidal effects comparable to standard antibiotics .
- Anticancer Evaluation : In a study assessing the efficacy of various thiazolopyrimidine derivatives against HeLa and A-431 cell lines, one derivative exhibited an IC50 value significantly lower than doxorubicin, suggesting its potential as a more effective treatment option for cervical cancer .
Summary of Biological Activities
Properties
Molecular Formula |
C23H22N2O3S |
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Molecular Weight |
406.5 g/mol |
IUPAC Name |
benzyl 2,7-dimethyl-5-(4-methylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C23H22N2O3S/c1-14-9-11-18(12-10-14)20-19(22(27)28-13-17-7-5-4-6-8-17)15(2)24-23-25(20)21(26)16(3)29-23/h4-12,16,20H,13H2,1-3H3 |
InChI Key |
UGSFYOXSCGYFGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OCC3=CC=CC=C3)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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